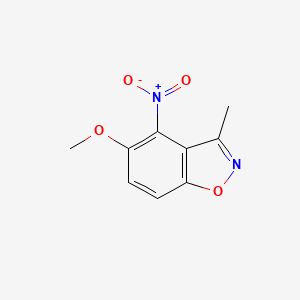

5-methoxy-3-methyl-4-nitro-1,2-benzoxazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-3-methyl-4-nitro-1,2-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-5-8-6(15-10-5)3-4-7(14-2)9(8)11(12)13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZMSQWXQRQOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Approaches to the Synthesis of 5 Methoxy 3 Methyl 4 Nitro 1,2 Benzoxazole

Retrosynthetic Dissection and Precursor Identification for 1,2-Benzoxazole Formation

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-methoxy-3-methyl-4-nitro-1,2-benzoxazole, the primary disconnection involves the 1,2-benzoxazole core, suggesting precursors that can be cyclized to form the heterocyclic ring.

The formation of the 1,2-oxazole ring fused to a benzene (B151609) ring, forming the benzoxazole (B165842) scaffold, is a key step. Two primary pathways for constructing the 1,2-oxazole ring are the 1,3-dipolar cycloaddition of alkenes or alkynes with nitrile oxides, and the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov Fused isoxazoles, a class of heterocyclic compounds that include benzoxazoles, consist of an isoxazole (B147169) ring fused with another aromatic or non-aromatic ring. mdpi.com

A common and effective strategy for synthesizing the benzoxazole core is the cyclization of suitably functionalized precursors. nih.govresearchgate.net This approach allows for the direct construction of the benzoxazole ring and the simultaneous introduction of desired substituents. One of the most prevalent methods involves the cyclization of 2-aminophenols with various aryl or alkyl precursors. nih.govresearchgate.net

The regioselective introduction of the methoxy (B1213986), methyl, and nitro groups onto the benzene ring is critical for the synthesis of the target molecule. The positions of these substituents (5-methoxy, 3-methyl, and 4-nitro) dictate the choice of starting materials and the order of synthetic steps.

The starting precursor would ideally be a phenol (B47542) or an aniline (B41778) derivative already bearing the required substituents in the correct positions. For instance, a plausible precursor would be a substituted o-aminophenol or o-nitrophenol. The electronic properties of the existing substituents will direct the position of subsequent additions. For example, the methoxy group is an ortho-, para-director, which can be utilized to introduce other groups at specific positions. The nitro group is a meta-director. The interplay of these directing effects must be carefully managed to achieve the desired substitution pattern.

Contemporary Synthetic Methodologies for Substituted Benzoxazoles

Modern synthetic chemistry offers a variety of methods for the preparation of substituted benzoxazoles, primarily revolving around the cyclization of ortho-functionalized phenols or anilines.

The most common precursors for benzoxazole synthesis are o-aminophenols. ijpbs.comchemicalbook.com These compounds can undergo condensation and cyclization with a variety of reagents to form the oxazole (B20620) ring. ijpbs.com Alternatively, o-nitrophenols can also serve as starting materials, often involving a reduction of the nitro group as part of the reaction sequence. clockss.org

A widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation of o-aminophenols with carboxylic acids, aldehydes, acyl chlorides, or esters. rsc.orgnih.govnih.gov The reaction typically proceeds via the formation of an intermediate Schiff base or an amide, which then undergoes intramolecular cyclization and dehydration to afford the benzoxazole ring. nih.gov The use of various catalysts, such as acids or transition metals, can facilitate this transformation. ijpbs.comorganic-chemistry.org For the synthesis of a 3-methyl substituted benzoxazole, a precursor that can provide the methyl group at the 2-position of the resulting benzoxazole (which corresponds to the 3-position of the 1,2-benzoxazole nomenclature) would be required.

| Reagent Type | Description |

| Carboxylic Acids | Condensation with o-aminophenols, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), yields 2-substituted benzoxazoles. ijpbs.comglobalresearchonline.net |

| Aldehydes | Reaction with o-aminophenols forms a Schiff base intermediate, which can then undergo oxidative cyclization to the benzoxazole. rsc.orgresearchgate.net |

| Acyl Chlorides | Acylation of the amino group of an o-aminophenol followed by cyclization is a common route. rsc.org |

| β-Diketones | Cyclization reactions of 2-aminophenols with β-diketones can also yield 2-substituted benzoxazoles. nih.govorganic-chemistry.org |

Oxidative cyclization offers an alternative and efficient route to benzoxazoles. This can involve the reaction of phenols with amines or the intramolecular cyclization of phenolic Schiff bases. nih.govresearchgate.net These reactions often utilize an oxidizing agent to facilitate the ring closure and subsequent aromatization. researchgate.net Metal-free oxidative cyclization methods are also being developed, offering more environmentally friendly options. researchgate.netresearchgate.net

A plausible mechanism for oxidative cyclization involves the activation of a phenol, followed by intramolecular nucleophilic attack from a side-chain functional group at the ortho-position, and subsequent rearomatization. nih.gov Various oxidizing systems, including hypervalent iodine reagents, can be employed. nih.gov

| Oxidative Protocol | Description |

| Phenol and Amine Coupling | Direct oxidative cyclization of phenols and primary amines can construct the benzoxazole framework. researchgate.net |

| Phenolic Schiff Base Cyclization | Intramolecular oxidative cyclization of Schiff bases derived from o-hydroxyaldehydes and amines is a common strategy. nih.gov |

| Metal-Catalyzed Oxidation | Transition metals like copper can catalyze the oxidative C-H amination of phenols with primary amines. researchgate.net |

| Hypervalent Iodine Reagents | These reagents can mediate the oxidative cyclization of phenol derivatives. nih.gov |

Metal-Catalyzed Processes for Heterocycle Construction and Functionalization

Transition metal catalysis provides powerful tools for the formation and derivatization of heterocyclic systems like 1,2-benzoxazole. These methods often proceed under mild conditions with high functional group tolerance.

Direct C-H activation is a highly atom-economical strategy that avoids the pre-functionalization of starting materials. Palladium-catalyzed C-H activation has been successfully employed for the synthesis of the 1,2-benzoxazole (benzo[d]isoxazole) core. One notable approach involves the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. researchgate.net In this strategy, a palladium catalyst activates the C-H bond at the ortho position of the phenol-derived moiety, initiating a cyclization cascade. researchgate.net

The proposed mechanism involves the formation of a palladacycle intermediate, which then reacts with an aldehyde. This method allows for the simultaneous construction of both C-C and C=N bonds, leading directly to the 1,2-benzoxazole ring. researchgate.net The versatility of this reaction allows for the synthesis of a range of substituted 1,2-benzoxazoles, which could be adapted for the target molecule by selecting appropriately substituted N-phenoxyacetamide and aldehyde precursors.

Furthermore, post-synthesis functionalization of the 1,2-benzoxazole ring can be achieved. For instance, C3-arylation of pre-formed anthranils has been accomplished via an electrophilic aromatic substitution strategy, demonstrating a pathway to further diversify the core structure. rsc.org

Table 1: Palladium-Catalyzed Synthesis of 1,2-Benzisoxazoles via C-H Activation/[4+1] Annulation researchgate.net

| Entry | N-Phenoxyacetamide Derivative | Aldehyde | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-(p-tolyloxy)acetamide | Benzaldehyde | 3-phenyl-5-methyl-1,2-benzisoxazole | 81 |

| 2 | N-(p-methoxyphenoxy)acetamide | Benzaldehyde | 5-methoxy-3-phenyl-1,2-benzisoxazole | 73 |

| 3 | N-phenoxyacetamide | 4-Nitrobenzaldehyde | 3-(4-nitrophenyl)-1,2-benzisoxazole | 75 |

| 4 | N-phenoxyacetamide | Acetaldehyde | 3-methyl-1,2-benzisoxazole | 65 |

Cycloaddition reactions represent a convergent and efficient method for constructing cyclic molecules. In the context of 1,2-benzoxazole synthesis, transition metal-mediated [4+1] and [4+2] cycloadditions are particularly relevant.

The palladium-catalyzed reaction between N-phenoxyacetamides and aldehydes can be mechanistically viewed as a formal [4+1] annulation, where the ortho-arylated palladium intermediate acts as the four-atom component and the aldehyde carbon serves as the one-atom component. researchgate.net

Additionally, metal-free [4+2] cycloaddition pathways have been explored. Anthranils can react with dienophiles like maleimide, suggesting that the 1,2-benzoxazole ring can act as a diene component. researchgate.net While this is typically a reaction of the benzoxazole ring rather than a method for its formation, it highlights the electronic properties of the scaffold that can be exploited in synthesis. The synthesis of the core itself can be achieved through intramolecular cyclization of intermediates that might be formed via transition-metal catalysis. For instance, oxidative radical cyclization of 3-(2-azidoaryl) substituted propargyl alcohols can produce anthranils, a process that, while not a cycloaddition itself, involves the formation of the heterocyclic ring through a metal-free radical pathway. rsc.org

Sustainable and Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including the use of alternative energy sources and recyclable catalytic systems.

Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. rsc.org They can function as both the reaction medium and the catalyst. In the synthesis of the related 1,3-benzoxazole isomers, Brønsted acidic ionic liquids have been used as efficient and reusable heterogeneous catalysts under solvent-free conditions, typically involving the condensation of 2-aminophenols with aldehydes. nih.govresearchgate.netacs.org

For example, a reusable Brønsted acidic ionic liquid gel (BAIL gel) has been shown to effectively catalyze the formation of 1,3-benzoxazoles in high yields at elevated temperatures without any solvent. nih.govacs.org The catalyst can be recovered by simple centrifugation and reused multiple times without a significant drop in activity. nih.gov While direct applications of this methodology to the synthesis of 1,2-benzoxazoles are not widely reported, the principles of using acidic ILs to promote condensation and cyclization reactions could potentially be adapted for the synthesis of the 1,2-benzoxazole core from suitable precursors, such as ortho-hydroxy ketoximes.

Table 2: Ionic Liquid-Catalyzed Synthesis of 1,3-Benzoxazoles under Solvent-Free Conditions nih.gov

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 2-Phenylbenzoxazole | 5 | 98 |

| 2 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzoxazole | 4 | 95 |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzoxazole | 5 | 96 |

| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzoxazole | 4 | 97 |

Microwave (MW) irradiation and sonochemistry (ultrasound) are alternative energy sources that can significantly accelerate reaction rates, improve yields, and enhance selectivity. bohrium.comeurekaselect.com Microwave-assisted organic synthesis (MAOS) utilizes the efficient internal heating of polar molecules, leading to a rapid increase in temperature and often reducing reaction times from hours to minutes. eurekaselect.combenthamdirect.com

The synthesis of 1,3-benzoxazoles has been effectively achieved using microwave irradiation, often in conjunction with green catalysts like deep eutectic solvents (DES) under solvent-free conditions. bohrium.commdpi.com This combination allows for rapid, efficient, and environmentally friendly synthesis. mdpi.com

Sonochemical methods rely on acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—which creates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. The synthesis of 1,3-benzoxazoles has been demonstrated using ultrasound irradiation, sometimes combined with nanocatalysts under solvent-free conditions, leading to high yields in short reaction times. rsc.org Although specific protocols for the synthesis of this compound using these techniques are yet to be published, their successful application in the synthesis of the isomeric ring system suggests a promising avenue for investigation.

Heterogeneous catalysts, particularly nanocatalysts, offer significant advantages, including high surface-area-to-volume ratio, enhanced catalytic activity, and ease of separation and recyclability from the reaction mixture. rsc.orgresearchgate.net This aligns well with the principles of sustainable chemistry.

For the synthesis of 1,3-benzoxazoles, a variety of nanocatalysts have been developed, including magnetic nanoparticles (e.g., Fe₃O₄) functionalized with an acidic group or supporting a metal catalyst. rsc.orgacs.orgajchem-a.comacs.org These magnetic nanocatalysts can be easily recovered using an external magnet, simplifying the work-up procedure. organic-chemistry.org For example, phosphine-functionalized magnetic nanoparticles have been used as a recyclable ligand in ruthenium-catalyzed synthesis of 1,3-benzoxazoles. acs.orgacs.org Similarly, Fe₃O₄@SiO₂-SO₃H nanoparticles have served as an effective and reusable solid acid catalyst for the condensation of 2-aminophenols with aldehydes. ajchem-a.com

The application of such heterogeneous systems to the synthesis of 1,2-benzoxazoles is a developing area. The principles of using solid-supported acid or metal catalysts could readily be applied to the key cyclization step in 1,2-benzoxazole synthesis, for instance, in the dehydration and ring-closure of a 2-hydroxyaryl ketoxime precursor, thereby offering a more sustainable and scalable synthetic route.

Challenges in Achieving High Yield and Regioselectivity for Polysubstituted 1,2-Benzoxazoles

The construction of the 1,2-benzoxazole ring system with multiple substituents is often hampered by issues of low yield and poor regioselectivity. The formation of undesired isomers is a common problem, arising from the difficulty of directing incoming functional groups to specific positions on the benzene portion of the scaffold. The stability of the N-O bond can also be a concern, leading to ring-opening or rearrangement under certain reaction conditions.

Traditional synthetic routes typically involve the cyclization of a pre-functionalized benzene derivative. chim.it These methods rely on building the substitution pattern into the starting material before forming the heterocyclic ring. While effective, this approach can require lengthy synthetic sequences and may not be suitable for all substitution patterns due to the incompatibility of certain functional groups with the cyclization conditions.

Achieving the precise substitution pattern seen in this compound is fundamentally a challenge of controlling regioselectivity. The placement of each group—methoxy at C5, methyl at C3, and nitro at C4—must be deliberate.

Two classical strategies for forming the 1,2-benzoxazole core are:

C–O Bond Formation: This typically involves the intramolecular cyclization of an o-substituted aryl oxime. The final substitution pattern is dictated by the substituents already present on the starting aryl carbonyl compound. chim.it

N–O Bond Formation: This route often starts with an o-hydroxyaryl oxime or an o-hydroxy-N-substituted aryl imine, where cyclization forms the N-O bond. chim.it

In both cases, the regiochemical outcome is predetermined by the synthesis of the acyclic precursor. A divergent and regioselective method has been reported where a common N-Cl imine intermediate derived from an ortho-hydroxyaryl N-H ketimine can be directed to form either a 1,2-benzisoxazole (B1199462) (anthranil) or a 1,3-benzoxazole, depending on the reaction conditions. organic-chemistry.org

More recent approaches involve the direct C-H functionalization of a pre-formed 1,2-benzoxazole ring. However, controlling the position of this functionalization is difficult. For instance, methods have been developed for the C3-arylation of anthranils via an electrophilic aromatic substitution strategy. rsc.orgrsc.org This highlights the challenge of selectively functionalizing other positions, such as C4, C5, C6, or C7, on the benzene ring, which would be necessary for introducing groups like the methoxy and nitro substituents after the core has been formed. The directing effects of existing substituents play a crucial role; the interplay between the electron-donating methoxy and methyl groups and the strongly electron-withdrawing nitro group would create a complex electronic landscape, making predictable, position-specific functionalization a significant hurdle.

For complex molecular architectures, achieving high yields is critically dependent on the meticulous optimization of reaction conditions, including the choice of promoter, solvent, temperature, and reaction time. The synthesis of structurally diverse 3-aryl anthranils provides a clear example of how these parameters are fine-tuned to maximize product formation and ensure high regioselectivity. rsc.org

In a study on the oxidative cross-coupling of anthranil (B1196931) with various arenes, triflic anhydride (B1165640) (Tf₂O) was used as a promoter to activate the anthranil ring. The subsequent optimization of the reaction conditions was crucial for achieving a high yield of the desired product.

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-Aryl Anthranil

| Entry | Promoter | Solvent | Temperature (°C) | Yield (%) |

| 1 | Tf₂O | DCE | rt | 85 |

| 2 | Tf₂O | DCM | rt | 78 |

| 3 | Tf₂O | MeNO₂ | rt | 65 |

| 4 | Tf₂O | THF | rt | <10 |

| 5 | Tf₂O | Toluene | rt | 35 |

| 6 | Tf₂O | DCE | 0 | 72 |

| 7 | Tf₂O | DCE | 40 | 81 |

| 8 | Tf₂O | DCE | -20 to rt | 90 |

| 9 | MsCl | DCE | rt | NR |

| 10 | TsCl | DCE | rt | NR |

| Data sourced from a study on the synthesis of 3-aryl anthranils. rsc.org Conditions: Anthranil (0.3 mmol), anisole (B1667542) (0.36 mmol), promoter (0.33 mmol), solvent (1.0 mL), 5 h. rt = room temperature. NR = No Reaction. DCE = 1,2-dichloroethane. DCM = Dichloromethane. THF = Tetrahydrofuran (B95107). |

The data demonstrates that:

Promoter: Triflic anhydride (Tf₂O) was highly effective, whereas other promoters like mesyl chloride (MsCl) and tosyl chloride (TsCl) failed to yield any product (Entries 9, 10). rsc.org

Solvent: The choice of solvent had a significant impact on the yield. 1,2-Dichloroethane (DCE) provided the best result (85%), while a polar aprotic solvent like tetrahydrofuran (THF) was ineffective (<10%) (Entries 1-5). rsc.org

Temperature: Temperature programming, specifically starting the reaction at a low temperature (-20 °C) and allowing it to warm to room temperature, further improved the yield to 90% (Entry 8). rsc.org

This systematic optimization process is essential for the synthesis of any complex, polysubstituted 1,2-benzoxazole. Factors such as the presence of a deactivating nitro group would likely require more forcing conditions (e.g., higher temperatures or stronger activating agents), which in turn could lead to lower yields or the formation of side products, necessitating a careful balancing of all reaction parameters. mdpi.com

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 5 Methoxy 3 Methyl 4 Nitro 1,2 Benzoxazole

Fundamental Reactivity Patterns of the Benzoxazole (B165842) Core

The 1,2-benzoxazole (also known as benzisoxazole) ring system is an aromatic heterocycle that serves as the foundational structure of the target molecule. wikipedia.org Its aromaticity confers a degree of stability, yet the presence of heteroatoms and the fused benzene (B151609) ring creates specific reactive sites available for functionalization. wikipedia.org

The distribution of electrons within the 1,2-benzoxazole ring is non-uniform, leading to distinct electrophilic and nucleophilic centers. The reactivity of the benzoxazole core can be understood by examining the electron density at each atom. A chemical reaction fundamentally involves a redistribution of electron density between reacting species. researchgate.net

Nucleophilic Centers: The oxygen atom (position 1) is the most electron-rich atom in the heterocyclic portion of the molecule due to its high electronegativity and lone pairs of electrons, making it a potential site for protonation or coordination with Lewis acids. The nitrogen atom (position 2) is generally less nucleophilic due to its involvement in the aromatic system.

Electrophilic Centers: The carbon atom at position 3 (C3) is susceptible to nucleophilic attack. This is because it is bonded to two electronegative heteroatoms (nitrogen and the benzene ring system via the C3a-C7a bond), which withdraw electron density. Synthesis methods for related benzoxazoles often involve nucleophilic addition to a carbon atom that becomes the C2 position in the final product, highlighting the electrophilic nature of this carbon in precursors. nih.gov

The benzene portion of the molecule can undergo electrophilic aromatic substitution, with the precise location of attack being heavily influenced by the existing substituents.

The oxygen and nitrogen heteroatoms are critical in defining the electronic landscape of the 1,2-benzoxazole core. rsc.org Their presence alters the electron density and aromatic character compared to a simple benzene ring. rsc.orgresearchgate.net

Stereoelectronic Effects of Methoxy (B1213986), Methyl, and Nitro Substituents on Reactivity

The reactivity of the specific compound, 5-methoxy-3-methyl-4-nitro-1,2-benzoxazole, is profoundly dictated by the electronic and steric properties of its three substituents. These groups modulate the electron density of the benzoxazole core and influence the accessibility of its reactive sites.

The substituents on the benzene ring create a strong electronic polarization through a combination of inductive and resonance effects.

Nitro Group (-NO₂): Located at the C4 position, the nitro group is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). beilstein-journals.orgminia.edu.egquora.com This significantly reduces the electron density of the entire molecule.

Methoxy Group (-OCH₃): Positioned at C5, the methoxy group is a strong electron-donating group. While it has a negative inductive effect (-I) due to the oxygen's electronegativity, its positive resonance effect (+M), where the oxygen's lone pair delocalizes into the ring, is dominant. minia.edu.eg This effect increases electron density, particularly at the positions ortho (C4, C6) and para (C7, though not possible in this fused system) to itself.

Methyl Group (-CH₃): Attached to the C3 position of the isoxazole (B147169) ring, the methyl group is a weak electron-donating group, acting through a positive inductive effect (+I) and hyperconjugation. minia.edu.eg

The combined influence results in a "push-pull" system. The methoxy group "pushes" electron density into the ring, while the adjacent nitro group strongly "pulls" it out. This electronic antagonism creates highly polarized regions within the molecule, significantly impacting its reactivity.

| Substituent | Position | Inductive Effect (I) | Resonance Effect (M) | Overall Effect on Benzene Ring |

|---|---|---|---|---|

| -NO₂ (Nitro) | C4 | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating |

| -OCH₃ (Methoxy) | C5 | Weakly Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating |

| -CH₃ (Methyl) | C3 | Weakly Donating (+I) | N/A (Hyperconjugation) | Weakly Activating (on isoxazole ring) |

The spatial arrangement of the substituents introduces significant steric hindrance that can control reaction pathways. The methyl group at C3, the nitro group at C4, and the methoxy group at C5 are positioned consecutively on the ring system. This creates a sterically crowded environment on one side of the molecule.

This congestion can:

Hinder Reagent Approach: The bulky nitro and methoxy groups can physically block or slow the approach of reagents to the C4 and C5 positions, as well as the adjacent C3a and C6 positions.

Influence Conformation: Steric repulsion between the adjacent groups may cause the nitro and methoxy groups to twist out of the plane of the aromatic ring, which could reduce the extent of their resonance effects.

Favor Less Hindered Sites: Chemical reactions are more likely to occur at less sterically encumbered positions, such as the C7 and C6 atoms on the opposite side of the benzene ring. Some studies on benzoxazole synthesis note that steric effects can be a factor in reaction outcomes. nih.govorganic-chemistry.org

The regiochemistry of subsequent reactions, such as electrophilic aromatic substitution, is determined by the cumulative directing effects of the existing groups.

The methoxy group at C5 is a strong ortho, para-director, activating the C4 and C6 positions. The C4 position is already substituted. Therefore, the methoxy group strongly directs incoming electrophiles to the C6 position .

The nitro group at C4 is a meta-director, directing incoming electrophiles to the C6 position (meta to C4).

The isoxazole ring fused to the benzene ring acts as a deactivating group.

| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C6 | Activated by -OCH₃ (ortho); Directed by -NO₂ (meta) | Moderate | Most Favorable Site |

| C7 | Deactivated by -OCH₃ (meta); Deactivated by -NO₂ (para) | Low | Unfavorable Site |

Nucleophilic Aromatic Substitution (SNAAr): The presence of the strong electron-withdrawing nitro group could potentially activate the ring for SNAAr if a suitable leaving group were present at a position ortho or para to it (i.e., C3a or C5).

Mechanistic Studies and Computational Modeling of Chemical Transformations

The chemical reactivity of this compound is fundamentally dictated by the electronic and steric interplay of its constituent functional groups: the methoxy, methyl, and nitro groups attached to the benzoxazole core. Mechanistic studies, often complemented by computational modeling, are crucial for understanding the precise steps through which this molecule undergoes transformations.

Detailed experimental and computational studies are essential to identify and characterize the transient species that form during the reactions of this compound. The geometry and energy of reaction intermediates and transition states provide critical insights into the reaction pathways. For instance, in nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex as a key intermediate would be a primary focus of investigation.

Computational chemistry, employing methods such as Density Functional Theory (DFT), allows for the mapping of the potential energy surface of a reaction. This theoretical approach can predict the structures of transition states and intermediates, which are often too fleeting to be observed experimentally.

Table 1: Hypothetical Calculated Energies of Species in a Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.5 |

| Products | -12.3 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not available in the searched literature.

The principles of kinetics and thermodynamics govern the rate and feasibility of chemical reactions involving this compound. Kinetic studies would focus on determining the reaction order, rate constants, and activation energies for its various transformations. This data helps in elucidating the rate-determining step of the reaction mechanism.

Thermodynamic analysis, on the other hand, provides information about the spontaneity and equilibrium position of a reaction. By determining the change in Gibbs free energy (ΔG), one can predict whether a reaction will favor the formation of products. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group significantly influences both the kinetic and thermodynamic parameters of reactions involving the aromatic ring.

Table 2: Illustrative Kinetic Data for a Hypothetical Reaction of this compound

| Temperature (K) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| 298 | 1.5 x 10⁻⁴ | 65 |

| 308 | 3.1 x 10⁻⁴ | 65 |

| 318 | 6.0 x 10⁻⁴ | 65 |

This table is a representation of typical kinetic data and is not based on actual experimental findings for the specified compound due to a lack of available literature.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Methoxy 3 Methyl 4 Nitro 1,2 Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for the unambiguous assignment of the molecular structure of 5-methoxy-3-methyl-4-nitro-1,2-benzoxazole. By analyzing the interactions of atomic nuclei with an external magnetic field, different NMR experiments can map out the proton and carbon environments within the molecule, confirming the presence and position of each functional group and substituent.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments, their chemical surroundings, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) groups.

The chemical shift (δ) in a ¹H NMR spectrum indicates the electronic environment of a proton. Electron-withdrawing groups, such as the nitro group (-NO₂), tend to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the methoxy group (-OCH₃), shield adjacent protons, shifting their signals to a lower chemical shift (upfield).

In the case of this compound, the aromatic protons are expected to be significantly influenced by the substituents on the benzene (B151609) ring. The nitro group at position 4 will exert a strong deshielding effect, while the methoxy group at position 5 will have a shielding effect. The magnetic anisotropy of the aromatic ring system also contributes to the chemical shifts of the protons. The protons of the methyl group at position 3 and the methoxy group at position 5 would appear as sharp singlet signals, with the methoxy protons typically resonating further downfield than the methyl protons attached to the benzoxazole (B165842) ring.

Expected ¹H NMR Data:

While specific experimental data for this compound is not publicly available, a hypothetical data table based on known substituent effects is presented below for illustrative purposes.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | ~7.5 - 8.0 | Doublet |

| H-7 | ~7.0 - 7.5 | Doublet |

| -OCH₃ (at C-5) | ~3.9 - 4.2 | Singlet |

| -CH₃ (at C-3) | ~2.5 - 2.8 | Singlet |

Spin-spin coupling, observed as the splitting of NMR signals into multiplets, provides information about the connectivity of adjacent protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds and the dihedral angle separating the coupled protons. For the aromatic protons in this compound, the coupling between H-6 and H-7 would be observed. This ortho-coupling typically has a J value in the range of 7-10 Hz, appearing as doublets for both signals, confirming their adjacent positions on the benzene ring. The methyl and methoxy protons would appear as singlets as they have no adjacent protons to couple with.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The chemical shift of a carbon atom in a ¹³C NMR spectrum is primarily influenced by its hybridization state and the electronegativity of the atoms attached to it. Aromatic and carbonyl carbons (sp² hybridized) resonate at higher chemical shifts (downfield) compared to aliphatic carbons (sp³ hybridized).

For this compound, the aromatic carbons and the carbons of the benzoxazole ring would appear in the downfield region of the spectrum. The presence of the electron-withdrawing nitro group would cause a significant downfield shift for the carbon atom to which it is attached (C-4). The oxygen atom of the methoxy group would also cause a downfield shift for the attached aromatic carbon (C-5), while the carbon of the methoxy group itself would appear in the mid-field region. The methyl group carbon would be found in the upfield region of the spectrum.

Expected ¹³C NMR Data:

A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3 | ~150 - 160 |

| C-3a | ~115 - 125 |

| C-4 | ~140 - 150 |

| C-5 | ~155 - 165 |

| C-6 | ~110 - 120 |

| C-7 | ~100 - 110 |

| C-7a | ~160 - 170 |

| -OCH₃ (at C-5) | ~55 - 65 |

| -CH₃ (at C-3) | ~10 - 20 |

Two-dimensional (2D) NMR experiments provide correlational information that is crucial for the complete and unambiguous assignment of complex molecular structures.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. For this compound, a cross-peak between the signals of H-6 and H-7 would be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of H-6 and H-7 to their corresponding carbon signals (C-6 and C-7), and the methyl and methoxy proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and C-5, and between the methyl protons and C-3 and C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space, even if they are not directly bonded. This can be used to determine the spatial arrangement of substituents. For example, a NOESY experiment could show a correlation between the methoxy protons and H-6, confirming their spatial proximity on the aromatic ring.

Together, these advanced NMR techniques would provide a comprehensive and unambiguous structural characterization of this compound, confirming the connectivity and substitution pattern of the molecule.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy measures the energy required to excite the vibrational modes of a molecule. These modes, which include stretching, bending, scissoring, and wagging, are unique to the specific bonds and functional groups present. This makes techniques like FTIR and Raman spectroscopy powerful tools for qualitative analysis and structural confirmation.

FTIR spectroscopy is a cornerstone technique for identifying functional groups in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which serves as a molecular fingerprint. The analysis of the FTIR spectrum for this compound involves identifying the vibrational frequencies corresponding to its key substituents and the core benzoxazole ring system.

The substituents on the benzoxazole ring each exhibit characteristic absorption bands that allow for their unambiguous identification.

Nitro (–NO₂) Group: The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to its strong, characteristic stretching vibrations. esisresearch.org In substituted nitrobenzene (B124822) derivatives, two distinct bands are typically observed: the asymmetric stretching vibration (νasym) appears in the region of 1535 ± 30 cm⁻¹, while the symmetric stretching vibration (νsym) is found at 1345 ± 30 cm⁻¹. esisresearch.orgesisresearch.org Additionally, deformation vibrations such as the NO₂ scissoring mode are expected around 850 cm⁻¹, and a wagging mode may be observed in the 740 ± 50 cm⁻¹ region. esisresearch.org

Methyl (–CH₃) and Methoxy (–OCH₃) Groups: The methyl and methoxy groups give rise to several characteristic bands. The C–H stretching vibrations of these alkyl groups are typically found just below 3000 cm⁻¹. vscht.cz The asymmetric and symmetric C-O-C stretching of the methoxy group results in strong absorptions, generally located in the 1250-1000 cm⁻¹ range. researchgate.net Bending (scissoring) vibrations for the C-H bonds of the methyl group are often observed around 1465 cm⁻¹ and 1378 cm⁻¹. vscht.cz

Table 1: Expected FTIR Absorption Bands for Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (–NO₂) | Asymmetric Stretch (νasym) | 1565 - 1505 | esisresearch.orgesisresearch.org |

| Symmetric Stretch (νsym) | 1375 - 1315 | esisresearch.orgesisresearch.org | |

| Scissoring (δ) | ~850 | esisresearch.org | |

| Methyl (–CH₃) | C–H Stretch | < 3000 | vscht.cz |

| C–H Bend | ~1465, ~1378 | vscht.cz | |

| Methoxy (–OCH₃) | C–O Stretch | 1250 - 1000 | researchgate.net |

The heterocyclic benzoxazole ring system has its own set of characteristic vibrations. These include C=C stretching vibrations within the benzene portion of the ring and C=N and C-O-C vibrations within the oxazole (B20620) moiety. For benzoxazole and its derivatives, fundamental ring vibrations have been reported at approximately 1615, 1604, 1475, and 1451 cm⁻¹. esisresearch.org The C=N stretching vibration is a key diagnostic band, often observed around 1520 cm⁻¹. esisresearch.orgesisresearch.org Furthermore, the asymmetric and symmetric stretching of the C-O-C ether linkage within the ring are expected, with the asymmetric vibration typically producing a strong band. esisresearch.org Out-of-plane deformations of the C-H bonds on the benzene ring are also diagnostic and have been reported at 932, 847, and 746 cm⁻¹ for the parent benzoxazole structure. esisresearch.org

Table 2: Diagnostic FTIR Bands for the Benzoxazole Ring

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Ring Stretching (C=C, C=N) | 1615, 1604, 1520, 1475, 1451 | esisresearch.orgesisresearch.org |

| C–O–C Ring Stretch | ~1250 and ~1070 | esisresearch.orgesisresearch.org |

| Aromatic C–H Out-of-Plane Bending | 932, 847, 746 | esisresearch.org |

Raman spectroscopy serves as a valuable complement to FTIR. While FTIR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is that non-polar bonds, which may be weak or inactive in FTIR, often produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the stretching vibrations of the C=C bonds in the aromatic ring. In related nitro-benzoxazole compounds, the symmetric NO₂ stretching mode has been observed with strong intensity in the Raman spectrum at around 1387 cm⁻¹, while the C=N stretch appears at 1520 cm⁻¹. esisresearch.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

The molecular formula for this compound is C₉H₈N₂O₄. Its calculated monoisotopic mass is 208.0434 Da. An HRMS measurement would be expected to yield a mass value that corresponds to this calculated mass with very high precision, thereby confirming the elemental composition.

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (–NO₂, 46 Da) or the sequential loss of NO (30 Da) and CO (28 Da). miamioh.edu Other likely fragmentation events for this specific molecule would involve the loss of the methyl radical (–CH₃, 15 Da) from the oxazole ring or the loss of the methoxy radical (–OCH₃, 31 Da) from the benzene ring. Analysis of these fragmentation patterns provides corroborating evidence for the arrangement of atoms within the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a hypothetical MS/MS analysis of this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable insights into the connectivity of the molecule.

Based on the structure of this compound, several characteristic fragmentation pathways could be predicted. These pathways would likely involve the cleavage of the weaker bonds and the loss of stable neutral molecules. A plausible fragmentation scheme would be initiated by the loss of the nitro group (NO₂) or the methoxy group (CH₃O). Further fragmentation could involve the rupture of the benzoxazole ring system.

A detailed analysis of the product ions would allow for the reconstruction of the molecule's structure, confirming the positions of the methoxy, methyl, and nitro substituents on the benzoxazole core. The table below outlines the expected major fragment ions and their corresponding neutral losses.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment Ion |

| [M+H]⁺ | [M+H - NO₂]⁺ | 46.01 | Ion resulting from the loss of the nitro group. |

| [M+H]⁺ | [M+H - CH₃O]⁺ | 31.02 | Ion resulting from the loss of the methoxy radical. |

| [M+H - NO₂]⁺ | [M+H - NO₂ - CO]⁺ | 28.01 | Subsequent loss of carbon monoxide from the benzoxazole ring. |

| [M+H - NO₂]⁺ | [M+H - NO₂ - CH₃]⁺ | 15.02 | Loss of a methyl radical from the ion. |

This data is predictive and based on common fragmentation patterns of similar organic molecules. Actual experimental data would be required for definitive confirmation.

X-ray Crystallography for Three-Dimensional Molecular Architecture

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Torsion Angles

For this compound, obtaining a suitable single crystal would be the first critical step. Once a crystal of sufficient quality is grown, it can be analyzed by single-crystal X-ray diffraction. The diffraction data would be used to solve the crystal structure, revealing the precise spatial arrangement of all atoms in the molecule.

The analysis would provide key structural parameters, including the planarity of the benzoxazole ring system and the orientation of the substituent groups. The torsion angles, in particular, would describe the rotational conformation of the methoxy and nitro groups relative to the aromatic ring. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as stacking and hydrogen bonding.

The crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| R-factor | Value |

| Selected Torsion Angles (°) | Value |

| C(4)-C(5)-O(methoxy)-C(methyl) | Value |

| C(3)-C(4)-N(nitro)-O(nitro) | Value |

This table represents a template for crystallographic data. The actual values can only be determined through experimental single-crystal X-ray diffraction analysis.

The definitive solid-state structure obtained from X-ray crystallography would serve as a benchmark for computational modeling and would be invaluable for understanding the structure-property relationships of this compound.

Theoretical and Computational Investigations of 5 Methoxy 3 Methyl 4 Nitro 1,2 Benzoxazole

Quantum Chemical Studies for Electronic Properties and Reactivity Predictions

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a standard method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It is frequently used to calculate the ground-state properties of various organic compounds, including benzoxazole (B165842) derivatives, to predict their behavior and characteristics. semanticscholar.org

Geometry Optimization and Conformational Analysis in Vacuo and Implicit Solvents

This analysis would involve calculating the most stable three-dimensional arrangement of the atoms in 5-methoxy-3-methyl-4-nitro-1,2-benzoxazole. The process determines bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Such calculations are typically performed in a vacuum (in vacuo) and in the presence of different solvents (using implicit solvent models) to understand how the molecular conformation might change in various chemical environments.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. ufla.br This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. semanticscholar.org A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.netkoreascience.kr It uses a color scale to show electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This analysis is valuable for predicting intermolecular interactions and the reactive behavior of the compound.

Aromaticity Analysis of the Fused Ring System

Without specific published research on this compound, the detailed data tables and specific research findings requested for each subsection cannot be generated.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. nih.govwikipedia.org It provides a chemically intuitive picture of bonding and delocalization by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).

For this compound, NBO analysis would be crucial for understanding the electronic effects of the substituents on the benzoxazole ring. The analysis would likely reveal significant delocalization of electron density from the oxygen and nitrogen atoms of the benzoxazole ring and the oxygen atoms of the methoxy (B1213986) group into the aromatic system.

A key aspect of the NBO analysis would be the investigation of hyperconjugative interactions. These are stabilizing interactions that result from the overlap of a filled bonding or lone pair orbital with a nearby empty anti-bonding orbital. In this compound, significant hyperconjugative interactions would be expected between:

The lone pairs of the oxygen atom in the methoxy group and the π* anti-bonding orbitals of the benzene (B151609) ring.

The lone pairs of the nitrogen and oxygen atoms in the benzoxazole ring and the π* anti-bonding orbitals of the aromatic system.

The lone pairs of the oxygen atoms in the nitro group and the π* anti-bonding orbitals of the benzene ring.

Furthermore, NBO analysis can shed light on the nature of intermolecular interactions. For instance, it can identify potential hydrogen bond donors and acceptors and quantify the strength of these interactions. In the solid state, it is plausible that intermolecular interactions involving the nitro and methoxy groups would play a significant role in the crystal packing. A computational study on a novel benzoxazole derivative highlighted the use of NBO analysis to investigate the stability of the molecule arising from charge delocalization and hyper-conjugative interactions. uns.ac.rs

A hypothetical table of significant NBO interactions for this compound is presented below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Estimated) |

| LP(O)methoxy | π(C-C)ring | 5-10 |

| LP(N)benzoxazole | π(C-C)ring | 2-5 |

| LP(O)nitro | π*(C-C)ring | 3-7 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, stability, and interactions of a molecule in different environments, such as in a solvent.

Conformational Sampling and Stability in Different Environments

For a molecule like this compound, MD simulations would be valuable for exploring its conformational landscape. The molecule has several rotatable bonds, including those associated with the methoxy and methyl groups. MD simulations would allow for the sampling of different conformations and the determination of their relative stabilities.

The choice of solvent is crucial in MD simulations as it can significantly influence the conformational preferences of a molecule. Simulations in both polar (e.g., water) and non-polar (e.g., chloroform) solvents would reveal the extent to which solvent interactions stabilize or destabilize certain conformations. For instance, in a polar solvent, conformations that maximize the exposure of the polar nitro and methoxy groups to the solvent would be favored.

The stability of the benzoxazole ring itself would also be a subject of interest. MD simulations can be used to monitor the structural integrity of the ring system over time and identify any potential ring-opening or rearrangement pathways, although for a stable aromatic system like benzoxazole, this would be unlikely under normal conditions. Studies on other benzoxazole derivatives have employed MD simulations to understand their dynamic behavior and interactions. researchgate.netrsc.orgrsc.org

Simulation of Intermolecular Interactions

MD simulations are particularly well-suited for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can investigate how these molecules interact with each other in the condensed phase. This can provide insights into the nature of the forces that govern the formation of aggregates or crystals.

The simulations would likely reveal the formation of dimers or larger clusters held together by a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. The nitro group, with its partial negative charges on the oxygen atoms, and the methoxy group would be key sites for intermolecular interactions.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. This is particularly relevant for understanding its potential biological activity. For example, docking the molecule into the active site of a protein and then running MD simulations can provide a dynamic picture of the binding process and the stability of the protein-ligand complex. Several studies have utilized molecular dynamics simulations to investigate the interactions of benzoxazole derivatives with biological targets. researchgate.netrsc.orgrsc.org

In Silico Structure-Reactivity and Structure-Property Relationship Modeling

In silico modeling encompasses a range of computational techniques used to predict the properties and reactivity of molecules based on their structure. These methods are particularly useful in the early stages of drug discovery and materials science for screening large numbers of compounds and prioritizing them for synthesis and experimental testing.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical reactivity of a series of compounds with their molecular descriptors. These descriptors are numerical values that encode information about the structural, electronic, or physicochemical properties of the molecules.

For a class of compounds like substituted benzoxazoles, a QSRR model could be developed to predict their reactivity in a particular chemical transformation. To develop such a model for a reaction involving this compound, one would need a dataset of related benzoxazole derivatives with experimentally measured reaction rates or equilibrium constants.

The first step in developing a QSRR model is to calculate a wide range of molecular descriptors for each compound in the dataset. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum-chemical descriptors: HOMO and LUMO energies, partial atomic charges, dipole moment, etc.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed reactivity. The predictive power of the model is then validated using an external set of compounds that were not used in the model development.

For nitroaromatic compounds, QSRR models have been successfully developed to predict their toxicity. mdpi.comresearchgate.net These models often find that descriptors related to the energy of the lowest unoccupied molecular orbital (ELUMO) and hydrophobicity are important predictors of toxicity. mdpi.com Similarly, for a QSRR model of the reactivity of this compound, it is likely that electronic descriptors such as the Hammett constants of the substituents and quantum-chemical descriptors like HOMO-LUMO energies and atomic charges would be significant.

A hypothetical QSRR equation for a reaction involving substituted benzoxazoles might take the following form:

log(k) = c0 + c1σ + c2ELUMO + c3logP

where k is the reaction rate constant, σ is the Hammett substituent constant, ELUMO is the energy of the lowest unoccupied molecular orbital, logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity), and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

Predictive Models for Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A comprehensive review of scientific literature reveals a lack of specific studies detailing predictive models for the spectroscopic parameters of this compound. However, the methodologies for developing such models are well-established and have been extensively applied to structurally related benzoxazoles and nitroaromatic compounds. esisresearch.orgesisresearch.org These predictive models rely on quantum mechanical calculations, primarily using Density Functional Theory (DFT), to simulate and predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predictive Models for NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts for compounds similar to this compound is routinely achieved using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. esisresearch.orgnih.gov This computational approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then determined by referencing these calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends significantly on the chosen DFT functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net Solvation effects can also be incorporated into the models using methods like the Polarizable Continuum Model (PCM), which can be crucial for obtaining results that correlate well with experimental data recorded in solution. nih.gov

Should computational studies be performed on this compound, the predicted ¹H and ¹³C NMR chemical shifts would typically be presented in a tabular format, comparing theoretical values against any available experimental data to validate the computational model.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts

Note: The following data is a hypothetical representation and is not based on actual experimental or calculated results for this compound. It serves to illustrate how such data would be presented.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 | 155.8 | Data not available |

| C3a | 118.2 | Data not available |

| C4 | 135.1 | Data not available |

| C5 | 150.5 | Data not available |

| C6 | 112.9 | Data not available |

| C7 | 115.3 | Data not available |

| C7a | 162.4 | Data not available |

| CH₃ | 15.7 | Data not available |

| OCH₃ | 56.9 | Data not available |

Predictive Models for IR Frequencies

Theoretical prediction of infrared (IR) frequencies involves calculating the vibrational modes of the molecule. nih.gov This process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following optimization, a frequency calculation is performed, typically at the same level of theory (e.g., DFT with the B3LYP functional), to determine the harmonic vibrational frequencies. doi.org

The output of these calculations provides the wavenumber (in cm⁻¹) for each vibrational mode, its intensity, and a description of the atomic motions involved (e.g., C-H stretch, NO₂ asymmetric stretch). It is a common practice for computationally derived frequencies to be uniformly scaled by a specific factor to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental IR spectra. esisresearch.org

For this compound, key predicted vibrational frequencies would include the characteristic stretching modes of the nitro (NO₂) group, the methoxy (O-CH₃) group, aromatic C-H bonds, and skeletal vibrations of the benzoxazole ring system.

Illustrative Data Table for Predicted IR Frequencies

Note: The following data is a hypothetical representation and is not based on actual experimental or calculated results for this compound. It serves to illustrate how such data would be presented.

| Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| 3105 | Data not available | Aromatic C-H stretch |

| 2950 | Data not available | Aliphatic C-H stretch (CH₃) |

| 1615 | Data not available | C=N stretch |

| 1535 | Data not available | NO₂ asymmetric stretch |

| 1480 | Data not available | Aromatic C=C stretch |

| 1350 | Data not available | NO₂ symmetric stretch |

| 1260 | Data not available | Asymmetric C-O-C stretch (methoxy) |

| 1030 | Data not available | Symmetric C-O-C stretch (methoxy) |

Conclusion and Future Research Directions for 5 Methoxy 3 Methyl 4 Nitro 1,2 Benzoxazole

Synthesis and Characterization Advancements for Highly Substituted Benzoxazoles

The synthesis of polysubstituted benzoxazoles presents a significant challenge due to issues of regioselectivity and the potential for side reactions. benthamdirect.comrsc.org Traditional methods often involve the condensation of 2-aminophenols with various carbonyl compounds. rsc.org However, to achieve the specific substitution pattern of 5-methoxy-3-methyl-4-nitro-1,2-benzoxazole, more advanced and tailored synthetic strategies are necessary.

Recent advancements in synthetic methodologies offer promising routes. These include the development of novel catalytic systems, such as the use of nanocatalysts, metal catalysts, and ionic liquids, which can offer higher yields and milder reaction conditions. rsc.orgnih.gov For instance, copper-catalyzed cyclization reactions have shown efficacy in the synthesis of various 2-substituted benzoxazoles. organic-chemistry.org Future efforts should focus on adapting and optimizing these modern techniques for the specific synthesis of this compound.

A key area for future development is the use of greener and more sustainable synthetic methods. This includes solvent-free reactions and the use of recyclable catalysts to minimize environmental impact. nih.gov

Table 1: Comparison of Potential Synthetic Methods for Substituted Benzoxazoles

| Method | Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Traditional Condensation | Brønsted or Lewis acids | High temperature | Readily available starting materials | Harsh conditions, potential for side products |

| Metal-Catalyzed Cyclization | Copper, Palladium | Milder conditions | Higher yields and selectivity | Catalyst cost and removal |

| Nanocatalyst-Assisted Synthesis | e.g., nano-ZnO | Varies | High efficiency, recyclability | Catalyst preparation and characterization |

| Ionic Liquid-Catalyzed Synthesis | Imidazolium-based | Varies | Green solvent, potential for reuse | Cost and viscosity of ionic liquids |

Characterization of the synthesized compound would rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry will be crucial for confirming the molecular structure. X-ray crystallography would provide definitive proof of the substitution pattern and reveal detailed information about the molecule's three-dimensional structure.

Deepening Mechanistic Understanding through Experimental and Theoretical Synergy

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing its production and exploring its potential applications. The presence of a nitro group suggests that this compound could be involved in interesting chemical transformations. For example, studies on nitroalkanes have shown that they can undergo intramolecular cyclization reactions under acidic conditions. nih.gov

Future research should employ a synergistic approach that combines experimental studies with theoretical calculations. Kinetic studies, isotopic labeling experiments, and the isolation of reaction intermediates can provide valuable insights into the reaction pathways. cardiff.ac.uk These experimental findings can then be complemented by computational modeling to elucidate transition states and reaction energy profiles.

Outlook for Advanced Computational Studies and Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of novel compounds like this compound. tandfonline.comtandfonline.comresearchgate.netbiotech-asia.org Density Functional Theory (DFT) calculations can be used to predict its electronic structure, spectroscopic properties, and reactivity. Molecular docking studies could be employed to explore its potential as a bioactive molecule by predicting its binding affinity to various biological targets. nih.gov

Predictive modeling can also guide the design of new benzoxazole (B165842) derivatives with tailored properties. By systematically modifying the substituents on the benzoxazole core in silico, it is possible to screen for candidates with enhanced electronic, optical, or biological properties before undertaking their synthesis.

Table 2: Predicted Physicochemical Properties of Substituted Benzoxazoles using Computational Methods

| Property | Predicted Value for a Representative Benzoxazole | Computational Method |

| Dipole Moment | 3.5 D | DFT (B3LYP/6-31G) |

| HOMO Energy | -6.8 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -2.5 eV | DFT (B3LYP/6-31G) |

| Electron Affinity | 1.9 eV | DFT (B3LYP/6-31G) |

Note: These are hypothetical values for a representative substituted benzoxazole and would need to be calculated specifically for this compound.

Broader Impact on Heterocyclic Chemistry and Materials Science Applications

The study of highly substituted benzoxazoles has a significant impact on the broader field of heterocyclic chemistry by expanding the library of available compounds and synthetic methodologies. benthamdirect.comrsc.org The unique combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups in this compound suggests it could possess interesting photophysical properties. Benzoxazole derivatives are known to be used in photoluminescent materials. nih.gov

Therefore, future research could explore the potential of this compound and its derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. The versatility of the benzoxazole scaffold, combined with the ability to tune its properties through substitution, makes it a promising platform for the design of novel functional materials. mdpi.com

Q & A

Q. What are the key synthetic routes for preparing 5-methoxy-3-methyl-4-nitro-1,2-benzoxazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation of substituted precursors. For example, methyl-3-amino-4-hydroxybenzoate can be refluxed with nitro-substituted aryl acids in excess to form the benzoxazole core . To introduce the methoxy and nitro groups, regioselective functionalization is critical. Nitration can be performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Methoxy groups are typically introduced via alkylation or nucleophilic substitution using methoxide ions. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts .

Q. How can elemental analysis and spectroscopic methods validate the structure of this compound?

- Methodological Answer : Elemental analysis (EA) provides empirical formula verification. For example, a compound with formula C₁₀H₉N₂O₄ should yield calculated values of C 54.55%, H 4.09%, N 12.73%, which must align with experimental EA results (e.g., ±0.3% deviation) . Spectroscopic validation includes:

- HRMS : Compare [M+H]⁺ experimental m/z (e.g., 221.0924) with theoretical values. Discrepancies >5 ppm require re-analysis or alternative ionization methods .

- ¹H/¹³C NMR : Assign methoxy (~δ 3.8–4.0 ppm), methyl (~δ 2.1–2.5 ppm), and nitro-substituted aromatic protons (downfield shifts due to electron withdrawal) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data (e.g., HRMS, NMR chemical shifts)?

- Methodological Answer : Discrepancies often arise from impurities or isotopic patterns. For HRMS, recalibrate the instrument using a reference standard (e.g., fluorinated phosphazene) and repeat measurements in both EI and ESI modes . For NMR, employ 2D techniques (COSY, HSQC) to confirm coupling networks and compare predicted shifts (via DFT calculations) with experimental data. X-ray crystallography provides definitive structural confirmation if crystals are obtainable .

Q. What strategies improve regioselectivity in nitration or methoxy-group introduction for benzoxazole derivatives?

- Methodological Answer :

- Nitration : Use directing groups (e.g., methoxy) to guide nitro placement. For example, methoxy at position 5 directs nitration to position 4 via resonance stabilization. Low-temperature nitration (0°C) minimizes polysubstitution .

- Methoxy Introduction : Employ Ullmann coupling or nucleophilic aromatic substitution with methoxide ions in polar aprotic solvents (DMF, DMSO) at 80–100°C. Catalytic CuI enhances efficiency .

Q. How can computational modeling predict reactivity and stability of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.